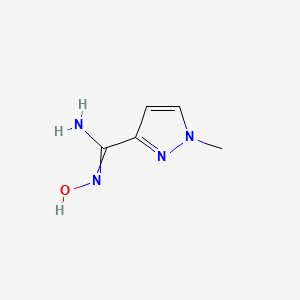
Potassium trifluoro(quinolin-3-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(quinolin-3-yl)borate is a boronic acid derivative that is commonly used in organic synthesis. This compound is known for its stability in moisture and air, making it a valuable reagent in various chemical reactions. Its molecular formula is C9H6BF3KN, and it has a molecular weight of 235.06 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(quinolin-3-yl)borate can be synthesized through the reaction of quinoline with boron trifluoride and potassium fluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions often involve low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(quinolin-3-yl)borate primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds, making it a crucial process in organic synthesis .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as THF or toluene). The reaction is carried out under an inert atmosphere at elevated temperatures .
Major Products Formed
The major products formed from the reactions involving this compound are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium trifluoro(quinolin-3-yl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium trifluoro(quinolin-3-yl)borate exerts its effects involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .
Comparaison Avec Des Composés Similaires
Potassium trifluoro(quinolin-3-yl)borate is unique compared to other boronic acid derivatives due to its enhanced stability and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium methyltrifluoroborate: Another stable boronic acid derivative used in organic synthesis.
Potassium vinyltrifluoroborate: Known for its use in forming carbon-carbon double bonds through cross-coupling reactions.
This compound stands out due to its specific reactivity with quinoline, making it a valuable reagent in the synthesis of quinoline-based compounds .
Propriétés
Formule moléculaire |
C9H6BF3KN |
|---|---|
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
potassium;trifluoro(quinolin-3-yl)boranuide |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-6H;/q-1;+1 |
Clé InChI |
GNQZZBVORZMUOG-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=CC=CC=C2N=C1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




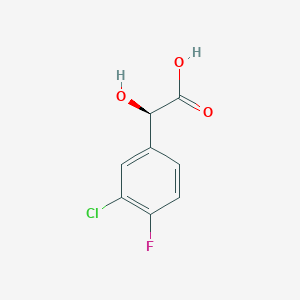
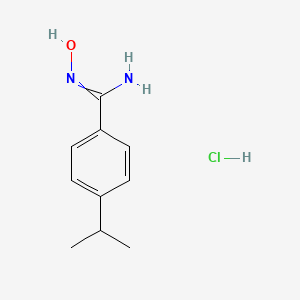

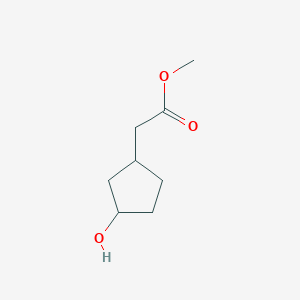

![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)

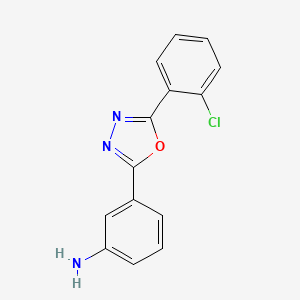
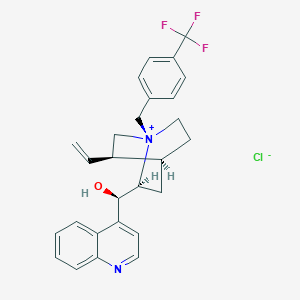

![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
